(3S,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate
Overview
Description
(3S,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol. This compound is categorized as a phytocannabinoid and is known for its unique structural properties.
Preparation Methods
The synthesis of (3S,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate involves several steps. One common method includes the reaction of tert-butyl 3,5-dihydroxyhexanoate with a cyanating agent under specific conditions . The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(3S,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
(3S,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (3S,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
(3S,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate can be compared with other similar compounds, such as:
tert-Butyl 3,5-dihydroxyhexanoate: Lacks the cyano group, resulting in different chemical properties and reactivity.
tert-Butyl 6-cyano-3,5-dihydroxyhexanoate: Similar structure but may have different stereochemistry, affecting its biological activity and interactions.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and cyano functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl (3S,5S)-6-cyano-3,5-dihydroxyhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTYMGFSEOSJKM-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(CC#N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C[C@H](CC#N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200447 | |
Record name | 1,1-Dimethylethyl (3S,5S)-6-cyano-3,5-dihydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105067-92-2 | |
Record name | 1,1-Dimethylethyl (3S,5S)-6-cyano-3,5-dihydroxyhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105067-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (3S,5S)-6-cyano-3,5-dihydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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